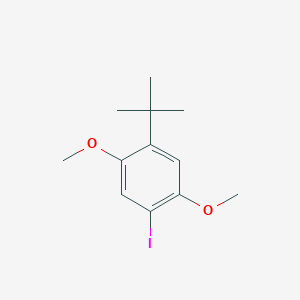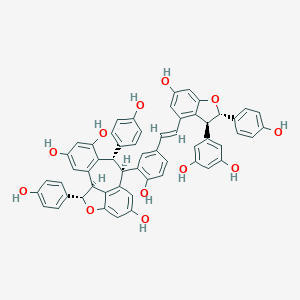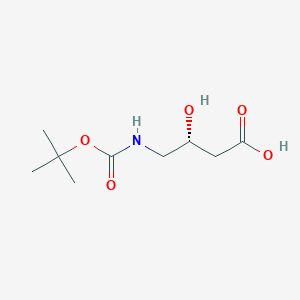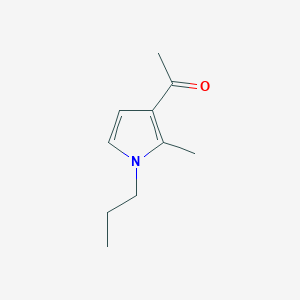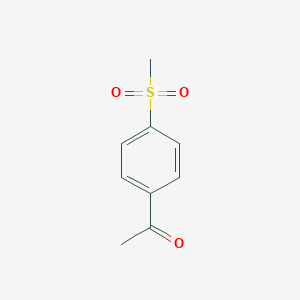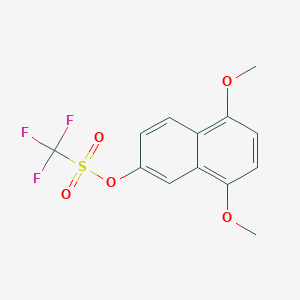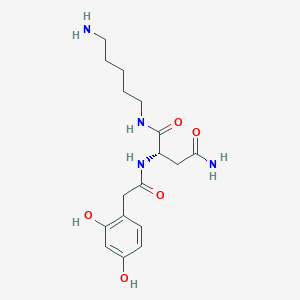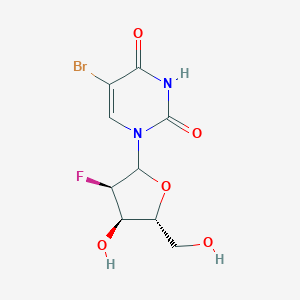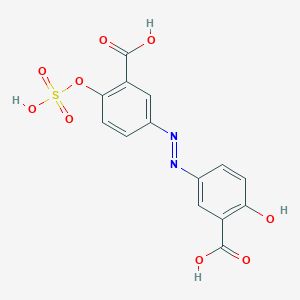
Olsalazina-O-sulfato
Descripción general
Descripción
L-glutamate, also known as L-glutamic acid, is an alpha-amino acid that is used by almost all living beings in the biosynthesis of proteins. It is a non-essential nutrient for humans, meaning that the human body can synthesize enough for its use. L-glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system and serves as the precursor for the synthesis of the inhibitory gamma-aminobutyric acid in GABAergic neurons .
Aplicaciones Científicas De Investigación
L-glutamate has numerous scientific research applications across various fields:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Plays a crucial role in cellular metabolism and neurotransmission.
Industry: Used in the production of monosodium glutamate, a flavor enhancer in the food industry.
Mecanismo De Acción
L-glutamate exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Olsalazine-O-sulfate is a product of the metabolism of Olsalazine in the liver . The parent compound, Olsalazine, comprises two mesalamine molecules joined by an azo bridge, which is cleaved in the colon . Olsalazine is an anti-inflammatory agent that works by inhibiting cyclooxygenase and lipoxygenase, subsequently reducing the production of pro-inflammatory factors like prostaglandin and leukotriene .
Cellular Effects
Olsalazine-O-sulfate, as a metabolite of Olsalazine, may share some of its cellular effects. Olsalazine is known to exert anti-inflammatory effects on epithelial cells of the colon . It is used in the treatment of ulcerative colitis, suggesting it may have significant effects on various types of cells and cellular processes .
Molecular Mechanism
Olsalazine, from which it is derived, works by inhibiting cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory factors like prostaglandin and leukotriene .
Temporal Effects in Laboratory Settings
Olsalazine has a plasma elimination half-life of approximately 1 hour, and Olsalazine-O-sulfate has a half-life of approximately 7 days .
Dosage Effects in Animal Models
The effects of Olsalazine and its analogues have been reviewed in different experimental animal models .
Metabolic Pathways
Olsalazine-O-sulfate is formed when a small proportion (≈10%) of Olsalazine is conjugated in the liver . This suggests that it is involved in the metabolic pathways of the liver.
Transport and Distribution
Olsalazine, from which it is derived, is designed to be delivered to the colon .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-glutamate can be synthesized through various methods. One common method involves the fermentation process using microorganisms such as Corynebacterium glutamicum. The glucose is broken down into C3 and C2 fragments by glutamic acid-producing microorganisms through the Embden Meyerhof-Parnas pathway and the pentose-phosphate pathway. These fragments are then channeled into the tricarboxylic acid cycle, where the key precursor alpha-ketoglutarate is formed. This precursor is then converted into L-glutamate through reductive amination with free ammonium ions, catalyzed by NADP-dependent glutamate dehydrogenase .
Industrial Production Methods
The industrial production of L-glutamate primarily involves fermentation. The production and excretion of L-glutamate are dependent on cell permeability, which can be increased through biotin deficiency, the addition of penicillin, or the addition of saturated fatty acids or fatty acid derivatives. The fermentation process is influenced by factors such as the carbon source (e.g., glucose, sucrose, starch hydrolysates), nitrogen source (e.g., ammonium sulfate, ammonium chloride), growth factors (e.g., biotin), oxygen supply, and pH of the medium .
Análisis De Reacciones Químicas
Types of Reactions
L-glutamate undergoes various chemical reactions, including:
Oxidation: L-glutamate can be oxidized to alpha-ketoglutarate by glutamate dehydrogenase.
Reduction: L-glutamate can be reduced to gamma-aminobutyric acid by glutamate decarboxylase.
Substitution: L-glutamate can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include NAD+ and glutamate dehydrogenase.
Reduction: Common reagents include pyridoxal phosphate and glutamate decarboxylase.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products
Oxidation: Alpha-ketoglutarate
Reduction: Gamma-aminobutyric acid
Substitution: Various substituted glutamates depending on the reagents used
Comparación Con Compuestos Similares
L-glutamate is often compared with other amino acids such as L-glutamine and L-aspartate. While L-glutamate is primarily an excitatory neurotransmitter, L-glutamine serves as a precursor for L-glutamate and is involved in various metabolic processes. L-aspartate, another excitatory amino acid, shares similar functions but has different receptor affinities and metabolic pathways .
Similar Compounds
- L-glutamine
- L-aspartate
- Gamma-aminobutyric acid
- Alpha-ketoglutarate
L-glutamate’s unique role as a neurotransmitter and its involvement in various metabolic pathways highlight its importance in both biological and industrial contexts.
Propiedades
IUPAC Name |
5-[(3-carboxy-4-sulfooxyphenyl)diazenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O9S/c17-11-3-1-7(5-9(11)13(18)19)15-16-8-2-4-12(25-26(22,23)24)10(6-8)14(20)21/h1-6,17H,(H,18,19)(H,20,21)(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGXLRXDXJZSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OS(=O)(=O)O)C(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116430-58-1 | |
| Record name | Olsalazine-O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116430581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)
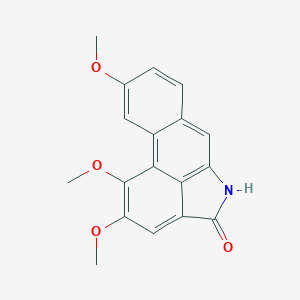
![N-Hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thiomethyl]-2,3-dihydroisoxazol-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B52577.png)
![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)
